molecular formula C11H13ClF3NO2 B15305694 methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B15305694
M. Wt: 283.67 g/mol
InChI Key: YYHSKEJSOBUGNR-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a chiral amino ester derivative featuring a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring and a methyl ester group.

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1

InChI Key

YYHSKEJSOBUGNR-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Enantioselective Strecker Synthesis

A widely cited method involves the Strecker reaction using 4-(trifluoromethyl)benzaldehyde as the starting material. The aldehyde undergoes condensation with methyl cyanoacetate in the presence of a chiral amine catalyst, such as (R)-1-phenylethylamine, to form the α-aminonitrile intermediate. Acidic hydrolysis with hydrochloric acid yields the β-amino acid, which is subsequently esterified with methanol under catalytic sulfuric acid.

Reaction Conditions

  • Catalyst : (R)-1-Phenylethylamine (10 mol%)
  • Solvent : Ethanol/water (3:1)
  • Temperature : 60°C, 12 hours
  • Yield : 68–72% (after recrystallization)

This method prioritizes enantiomeric excess (ee > 98%), confirmed by chiral HPLC.

Michael Addition-Based Asymmetric Synthesis

An alternative approach employs the Michael addition of ammonia to methyl acrylate derivatives. The trifluoromethylphenyl group is introduced via a Friedel-Crafts acylation of benzene with trifluoroacetic anhydride, followed by reduction to the alcohol and oxidation to the aldehyde. The key step involves asymmetric Michael addition using a cinchona alkaloid catalyst (e.g., quinidine) to establish the (3R) configuration.

Optimized Parameters

  • Catalyst : Quinidine (15 mol%)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : -20°C, 24 hours
  • Yield : 65% (ee > 95%)

Grignard Reagent-Mediated Alkylation

Patent literature describes the use of Grignard reagents to construct the carbon skeleton. 4-(Trifluoromethyl)phenylmagnesium bromide is reacted with methyl 3-aminopropanoate in anhydrous diethyl ether. The reaction proceeds via nucleophilic addition to the ester carbonyl, followed by acid workup to yield the β-amino ester. Hydrochloride salt formation is achieved by bubbling HCl gas through an ethyl acetate solution.

Critical Steps

  • Grignard Reagent Preparation : Mg turnings, 4-bromobenzotrifluoride, THF, 40°C, 2 hours.
  • Quenching : Saturated ammonium chloride solution.
  • Salt Formation : HCl gas introduced at 0°C, yielding crystalline hydrochloride (85% purity before recrystallization).

Purification and Characterization

Recrystallization Techniques

The crude hydrochloride salt is purified via recrystallization from ethanol/water (4:1). Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, consistent with literature.

Chromatographic Methods

Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) resolves residual diastereomers. Purity (>99%) is validated by reverse-phase HPLC (C18 column, acetonitrile/water 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.64 (d, J = 8.4 Hz, 2H, ArH), 4.21 (q, J = 7.0 Hz, 1H, NH₂), 3.68 (s, 3H, OCH₃), 3.12 (dd, J = 14.2 Hz, 1H, CH₂), 2.95 (dd, J = 14.2 Hz, 1H, CH₂).
  • ¹³C NMR : δ 172.5 (C=O), 144.2 (q, J = 32.4 Hz, CF₃), 126.8–129.4 (ArC), 52.1 (OCH₃), 48.3 (C-3), 36.7 (CH₂).

Industrial-Scale Production Considerations

Large-scale synthesis ( > 100 kg batches) employs continuous flow reactors to enhance reproducibility. Key challenges include:

  • Catalyst Recycling : Immobilized chiral catalysts on silica gel reduce costs.
  • Waste Management : Solvent recovery systems minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the ester functionality, potentially converting them to less oxidized forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its closest analogs:

Compound Name Substituent (Position) Ester Group Molecular Formula Molecular Weight Key Notes
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride -CF₃ (para) Methyl C₁₁H₁₂ClF₃NO₂ (inferred) ~283.5 (calculated) Chiral center (3R); hydrochloride salt enhances solubility .
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride -F (2,4-di) Methyl C₁₀H₁₀ClF₂NO₂ 265.69 Reduced lipophilicity vs. CF₃; potential for altered receptor binding .
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride -F (2,4-di) Ethyl C₁₁H₁₄ClF₂NO₂ 265.69 Ethyl ester may improve metabolic stability but reduce solubility .
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride -OCF₃ (para) Methyl C₁₁H₁₃ClF₃NO₃ 299.67 Trifluoromethoxy group increases steric bulk and polarity vs. CF₃ .
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate (discontinued) -CF₃ (ortho) Methyl C₁₁H₁₂F₃NO₂ 247.22 (free base) Ortho-CF₃ induces steric hindrance; discontinued due to synthesis challenges .

Impact of Substituents and Stereochemistry

  • Trifluoromethyl (-CF₃) vs. Difluoro (-F) : The -CF₃ group (electron-withdrawing) enhances metabolic stability and lipophilicity compared to -F, which may improve blood-brain barrier penetration in neurological applications .
  • Para vs. Ortho Substituents : The para-CF₃ in the target compound minimizes steric hindrance, unlike the ortho-CF₃ analog, which was discontinued due to conformational instability .
  • Ester Group (Methyl vs. Ethyl) : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting prodrug activation kinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with 4-(trifluoromethyl)benzaldehyde and (R)-3-amino-4-hydroxybutanoic acid. Perform a reductive amination using sodium borohydride (NaBH4) in methanol to form the intermediate amine .
  • Step 2 : Esterify the hydroxyl group with methyl chloride under basic conditions (e.g., K2CO3) to yield the methyl ester .
  • Step 3 : Convert to the hydrochloride salt by treating with HCl gas in anhydrous ether, enhancing solubility and crystallinity .
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Q. How is the stereochemistry and structural integrity of this compound validated?

  • Analytical Techniques :

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol, 90:10) to confirm the (3R) configuration and enantiomeric excess (>99%) .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangements of the trifluoromethylphenyl and amino groups .
  • NMR Analysis : Compare 1^1H and 13^{13}C NMR shifts (e.g., δ ~3.6 ppm for methyl ester, δ ~8.2 ppm for aromatic protons) with computational models (DFT) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the methyl ester group under physiological conditions?

  • Approaches :

  • Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance stability in acidic environments .
  • Buffered Formulations : Use phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 to reduce esterase-mediated degradation .
  • Kinetic Studies : Monitor hydrolysis rates via LC-MS under simulated gastric (pH 2) and intestinal (pH 7.4) conditions .

Q. How does the trifluoromethyl group influence target binding in enzyme inhibition assays?

  • Mechanistic Insights :

  • Hydrophobic Interactions : The CF3 group enhances lipophilicity (logP ~2.8), promoting binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with catalytic residues (e.g., tyrosine or lysine) in targets like proteases .
  • SAR Studies : Compare activity with non-fluorinated analogs (e.g., 4-methylphenyl derivatives) to quantify CF3 contribution to IC50 values .

Q. What analytical methods resolve contradictions in reported solubility data?

  • Resolution Workflow :

  • Dynamic Light Scattering (DLS) : Measure particle size in aqueous solutions to distinguish between true solubility and colloidal dispersions .
  • Equilibrium Solubility : Use shake-flask method (24 hrs, 37°C) with HPLC quantification, noting discrepancies due to salt vs. freebase forms .
  • Co-Solvency Studies : Test solubility in DMSO-water mixtures (10–40% DMSO) to identify formulation biases in prior reports .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Process Optimization :

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to minimize racemization .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral resolving agents (e.g., L-tartaric acid) to preferentially crystallize the (3R)-enantiomer .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric ratios in real time .

Data Interpretation & Advanced Methodologies

Q. How do structural analogs with varying fluorine substitutions affect pharmacokinetic profiles?

  • Comparative Analysis :

  • 2,3,4-Trifluoro vs. 4-Fluoro Derivatives : The trifluoromethyl group increases metabolic stability (t1/2 ~4.2 hrs vs. ~1.8 hrs in rat liver microsomes) due to reduced CYP450 oxidation .
  • LogD vs. Permeability : 4-Trifluoromethyl analogs show higher Caco-2 permeability (Papp ~12 × 10⁻⁶ cm/s) than dichloro derivatives (~8 × 10⁻⁶ cm/s) .

Q. What in vitro models best predict in vivo efficacy for this compound?

  • Model Selection :

  • 3D Tumor Spheroids : Use HCT-116 colorectal cancer spheroids to mimic hypoxic microenvironments and assess apoptosis induction (EC50 ~5 µM) .
  • Primary Hepatocyte Co-Cultures : Evaluate hepatic clearance and metabolite formation (e.g., propanoic acid derivatives) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • In Silico Workflow :

  • Docking Simulations : Use AutoDock Vina to predict binding poses in homology models of off-target kinases (e.g., JAK2 vs. ABL1) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for CF3 → CH3 substitutions to quantify selectivity changes .

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